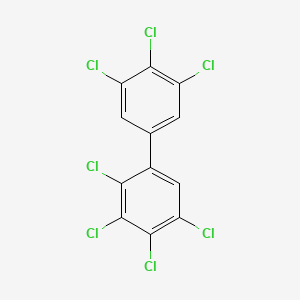
2,3,3',4,4',5,5'-Heptachlorobiphenyl
Übersicht
Beschreibung
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It can have a significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is C12H3Cl7 . Its average mass is 395.32300 and its mono-isotopic mass is 391.80544 . The InChI string and SMILES notation provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl include a melting point of 114℃, a boiling point of 479.43°C, and a density of 1.64 g/cm3 at 65℃ . It has a refractive index of 1.6330 . It is slightly soluble in acetone, acetonitrile, and chloroform, and has a water solubility of 3.85ug/L at 20 ºC .Wissenschaftliche Forschungsanwendungen
Biodegradation of PCB 180 by Microbial Consortium
- Summary of Application: PCB 180 is a persistent and accumulating polychlorinated biphenyl that is frequently detected in human adipose tissue. It is difficult for microorganisms to directly utilize PCB 180 due to its hydrophobicity and obstinacy. However, a study found that methanol as a co-metabolic carbon source significantly stimulated the degradation performance of microbial consortium QY2 for PCB 180 .
- Methods of Application: The study used methanol (5 mM) as a co-metabolic carbon source. Six metabolic products including low-chlorinated PCBs and chlorobenzoic acid were identified during co-metabolic degradation, indicating that PCB 180 was metabolized via dechlorination, hydroxylation, and ring-opening pathways .
- Results or Outcomes: The addition of methanol effectively promoted the tolerance of consortium QY2 to resist unfavorable environmental stress. The significant reduction of intracellular reactive oxygen species (ROS) and enhancement of cell viability during methanol co-metabolic degradation proved that the degradation was a detoxification process .
Toxicokinetics and Biotransformation Study in Rats
- Summary of Application: A study investigated the toxicokinetics and biotransformation of PCB 180, as well as its influence on the activity of microsomal and cytosolic enzymes and on the porphyrin pathway in the liver of female rats .
- Methods of Application: Female rats were orally treated with 7 mg/kg of PCB 180 every other day for 3 months. The concentration of the compound in various organs and the daily excretion with the feces and urine were measured. Heptachlorobiphenylol was identified as a metabolite in both excreta .
- Results or Outcomes: The study found increases in the relative liver weight, total cytochrome P-450 content, O-deethylation of 7-ethoxycoumarin, and in the activity of glutathione S-transferases. Disturbances of the hepatic porphyrin pathway were not detected until the end of a post-dosing period of 12 months .
Safety And Hazards
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is classified as a persistent organic pollutant and an endocrine disruptor . It is also considered a hazard due to its resistance to environmental degradation and its ability to bioaccumulate and biomagnify . Safety data sheets indicate that it is a hazard with warning labels of H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long-lasting effects) .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWBXBYHDRROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074144 | |
| Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
CAS RN |
39635-31-9 | |
| Record name | PCB 189 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,3',4',5'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



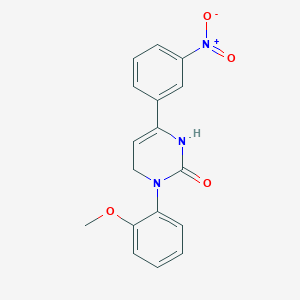
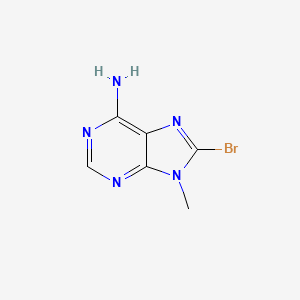
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
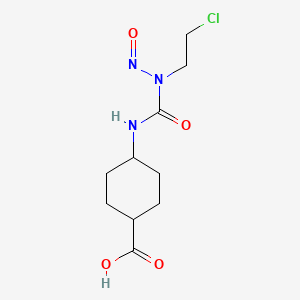
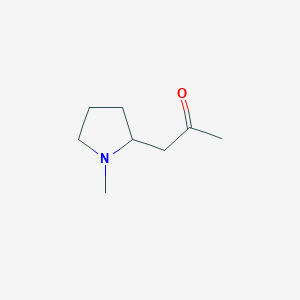

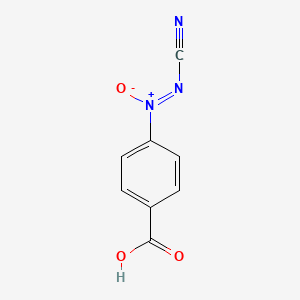
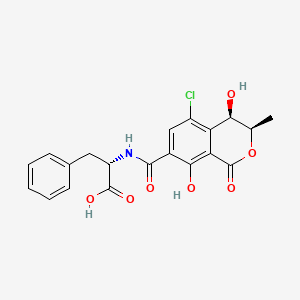
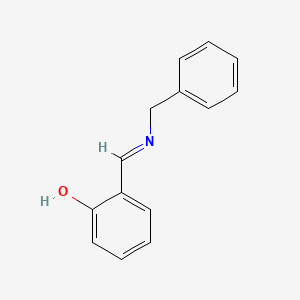
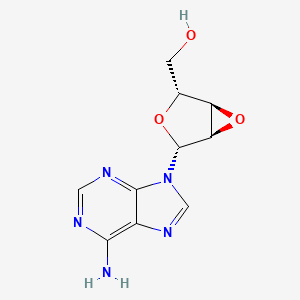
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)